Cas no 189362-46-7 (2-Chloroquinolin-6-ol hydrochloride)

2-Chloroquinolin-6-ol hydrochloride is a heterocyclic organic compound with the molecular formula C9H7Cl2NO. This derivative of quinoline is characterized by the presence of a chlorine substituent at the 2-position and a hydroxyl group at the 6-position, with the hydrochloride salt enhancing its stability and solubility. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound's structural features make it valuable for constructing complex heterocyclic frameworks. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions and other transformations, supporting applications in medicinal chemistry and material science research.
2-Chloroquinolin-6-ol hydrochloride structure
189362-46-7 structure
Product Name:2-Chloroquinolin-6-ol hydrochloride
CAS No:189362-46-7
MF:C9H7Cl2NO
MW:216.063980340958
CID:1091703
PubChem ID:22132576
Update Time:2025-05-20

2-Chloroquinolin-6-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroquinolin-6-ol hydrochloride
    • 2-Chloroquinolin-6-olhydrochloride
    • CJICMVCMFOEGPD-UHFFFAOYSA-N
    • 2-chloroquinolin-6-ol;hydrochloride
    • SB68782
    • 2-chloro-6-hydroxyquinoline hydrochloride
    • SCHEMBL7794275
    • 189362-46-7
    • Inchi: 1S/C9H6ClNO.ClH/c10-9-4-1-6-5-7(12)2-3-8(6)11-9;/h1-5,12H;1H
    • InChI Key: CJICMVCMFOEGPD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=C(C=CC2=N1)O.Cl

Computed Properties

  • Exact Mass: 214.9904692g/mol
  • Monoisotopic Mass: 214.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų

2-Chloroquinolin-6-ol hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189005913-1g
2-Chloroquinolin-6-ol hydrochloride
189362-46-7 95%
1g
$400.00 2023-09-02
Chemenu
CM143020-5g
2-chloroquinolin-6-ol hydrochloride
189362-46-7 95%
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$539 2021-08-05
Chemenu
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Additional information on 2-Chloroquinolin-6-ol hydrochloride

Comprehensive Overview of 2-Chloroquinolin-6-ol Hydrochloride (CAS No. 189362-46-7): Properties, Applications, and Research Insights

2-Chloroquinolin-6-ol hydrochloride (CAS No. 189362-46-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, classified under the quinoline derivatives, features a chlorinated quinoline core with a hydroxyl group at the 6-position, further stabilized as a hydrochloride salt. Its molecular formula, C9H7Cl2NO, and precise synthesis routes make it a valuable intermediate in drug discovery and material science.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 2-Chloroquinolin-6-ol hydrochloride. Researchers frequently explore its potential in structure-activity relationship (SAR) studies, particularly for designing novel antimicrobial or anti-inflammatory agents. The compound’s chloroquinoline scaffold is analogous to motifs found in FDA-approved drugs, making it a hotspot for medicinal chemistry optimization.

From a synthetic perspective, 189362-46-7 is often utilized in cross-coupling reactions and heterocyclic functionalization. Its hydrochloride form enhances solubility, facilitating its use in aqueous-phase reactions—a critical factor for sustainable chemistry practices. Laboratories prioritize this compound for high-throughput screening due to its compatibility with automated synthesis platforms.

Analytical characterization of 2-Chloroquinolin-6-ol hydrochloride typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These techniques ensure batch consistency, a key concern for industrial-scale applications. The compound’s stability under ambient conditions further supports its logistical feasibility.

Emerging discussions in preclinical research highlight its role in targeted therapy development, particularly for metabolic disorders. Its quinoline-based framework interacts with biological targets like kinases and GPCRs, aligning with current precision medicine trends. Patent databases reveal growing filings around derivatives of 189362-46-7, underscoring its commercial potential.

Environmental and safety profiles of 2-Chloroquinolin-6-ol hydrochloride adhere to REACH compliance, with studies confirming low ecotoxicity. This aligns with the broader shift toward benign-by-design chemicals in the pharmaceutical supply chain.

In summary, CAS No. 189362-46-7 represents a nexus of innovation in synthetic and applied chemistry. Its adaptability to cutting-edge research methodologies positions it as a critical tool for addressing contemporary challenges in drug development and material engineering.

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